4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . The products are usually purified using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic oxidation and other standard organic reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its antioxidant and antibacterial activities. It has shown effective total antioxidant, free radical scavenging, and metal chelating activities . Additionally, it has been tested for its in vitro growth inhibitory activity against different bacteria, making it a potential candidate for antibacterial applications . Its unique structure also makes it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, which can lead to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide include other benzamide derivatives and 2-benzylaminopyridines . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
858118-61-3 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[3-(2-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-13-4-2-3-5-16(13)20(26)18-12-25-22-19(18)17(10-11-24-22)14-6-8-15(9-7-14)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
SEDLYJCFZCPCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC3=NC=CC(=C23)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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